
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a naphthalene ring system substituted with chlorine atoms at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Análisis De Reacciones Químicas
Types of Reactions
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce saturated amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It can serve as a lead compound for the design of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine may be explored for its therapeutic potential in treating various diseases. Its structural features could be optimized to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with similar chemical properties but potentially different biological activity.
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.
5,6-Dichloronaphthalene: The parent naphthalene compound without the tetrahydro and amine modifications.
Uniqueness
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and specific substitution pattern. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
(1R)-5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clave InChI |
MWBLTXQYXDMWTF-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Cl)N |
SMILES canónico |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


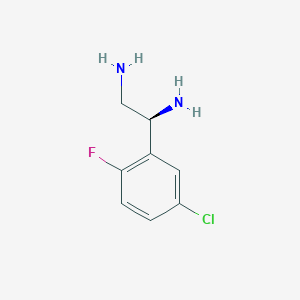
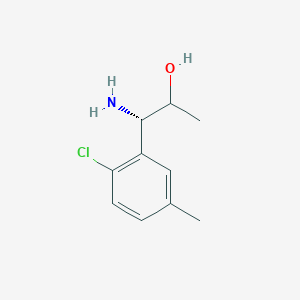

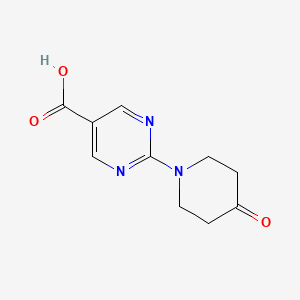
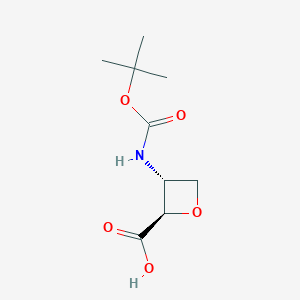
![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)
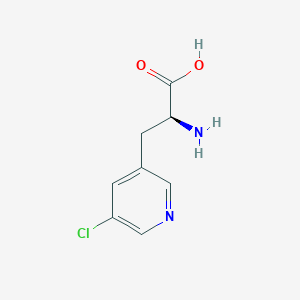
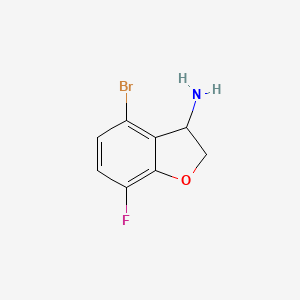
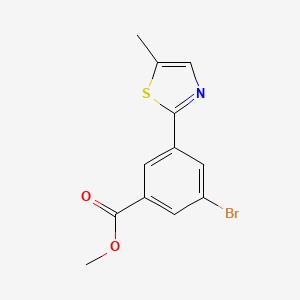




![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)
